molecular formula C21H22FN3O2S B2483106 2-(ethylthio)-5-(3-fluorophenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 537044-30-7

2-(ethylthio)-5-(3-fluorophenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

Cat. No.: B2483106
CAS No.: 537044-30-7
M. Wt: 399.48
InChI Key: ZOTCMCCDRBTOBP-UHFFFAOYSA-N
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Description

The compound 2-(ethylthio)-5-(3-fluorophenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione belongs to the pyrimido[4,5-b]quinoline class, characterized by a fused bicyclic core with a pyrimidine ring condensed to a quinoline scaffold. Key structural features include:

  • 5-(3-fluorophenyl) substituent: Introduces electron-withdrawing effects and aromatic π-stacking capabilities.
  • 8,8-dimethyl groups: Provide steric stabilization and conformational rigidity to the tetrahydropyrimidine ring.
  • 4,6-dione moieties: Contribute to hydrogen-bonding interactions and metabolic stability.

This compound is synthesized via multicomponent reactions involving aromatic aldehydes, dimedone, and aminouracil derivatives, often catalyzed by carbocationic systems (e.g., trityl chloride) under reflux conditions .

Properties

IUPAC Name

2-ethylsulfanyl-5-(3-fluorophenyl)-8,8-dimethyl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O2S/c1-4-28-20-24-18-17(19(27)25-20)15(11-6-5-7-12(22)8-11)16-13(23-18)9-21(2,3)10-14(16)26/h5-8,15H,4,9-10H2,1-3H3,(H2,23,24,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOTCMCCDRBTOBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC(=CC=C4)F)C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

  • Synthetic Routes and Reaction Conditions: 2-(ethylthio)-5-(3-fluorophenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione can be synthesized via multi-step organic reactions starting from suitable precursors like substituted anilines and ethylthioketones. The process generally involves the formation of key intermediates through condensation reactions, followed by cyclization and functional group modifications under controlled conditions. These reactions typically require anhydrous environments and precise temperature control to yield high purity products.

  • Industrial Production Methods: Industrial production of this compound could be scaled up using optimized reaction pathways developed from laboratory procedures. This involves employing batch reactors for initial stages and continuous flow systems for subsequent steps to enhance efficiency and safety. The use of catalysts and solvents that are recoverable and reusable are critical in minimizing environmental impact and production costs.

Chemical Reactions Analysis

  • Types of Reactions: 2-(ethylthio)-5-(3-fluorophenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione undergoes various types of reactions:

    • Oxidation: : Formation of sulfoxide or sulfone derivatives.

    • Reduction: : Reduction of carbonyl groups to alcohols or thiol groups to thiols.

    • Substitution: : Electrophilic or nucleophilic substitution at aromatic and quinoline moieties.

  • Common Reagents and Conditions: Typical reagents include strong oxidizers like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydride. Reaction conditions often involve using inert atmospheres (e.g., nitrogen) and maintaining specific pH levels to ensure selectivity and high yields.

  • Major Products: Oxidation yields sulfoxide and sulfone variants, while reduction generates hydroxyl or thiol derivatives. Substitution reactions can lead to a variety of products depending on the reagent used and the position of substitution on the aromatic ring.

Scientific Research Applications: This compound's versatile nature makes it valuable in various research areas:

  • Chemistry: : Utilized in studying reaction mechanisms, developing new synthetic routes, and as a building block for more complex molecules.

  • Biology: : Investigated for its potential bioactivity, including interactions with proteins and nucleic acids, and as a tool in biochemical assays.

  • Medicine: : Explored for therapeutic potential, such as anti-inflammatory, anticancer, or antimicrobial properties, often through in vitro and in vivo studies.

  • Industry: : Applied in the development of new materials, like polymers or coatings, due to its stability and reactivity.

Mechanism of Action: The compound's mechanism of action involves its ability to interact with specific molecular targets within biological systems:

  • Molecular Targets: : Enzymes, receptors, or DNA strands, often leading to alterations in their normal functions.

  • Pathways Involved: : Can modulate signaling pathways, enzyme activities, or gene expression, depending on the context of its use.

Comparison with Similar Compounds

Key Observations:

Position 2: Ethylthio (target) vs. Methylthio derivatives () may exhibit faster metabolic clearance due to smaller substituents.

Position 5 :

  • 3-Fluorophenyl (target) vs. 5-methylthiophen-2-yl () or 2-chlorophenyl ():
  • Fluorine’s electronegativity enhances dipole interactions and metabolic stability compared to thiophene’s electron-rich aromaticity .
  • Chlorophenyl groups () introduce steric bulk and stronger electron-withdrawing effects.

Position 8 :

  • 8,8-Dimethyl groups (target and ) vs. 1,3,8,8-tetramethyl (): Additional methyl groups at positions 1 and 3 () may hinder rotational freedom, affecting binding pocket compatibility.

Physicochemical and Spectral Properties

  • IR Spectroscopy : All analogs exhibit C=O stretches near 1680–1708 cm⁻¹, consistent with dione moieties .
  • 1H NMR :
    • Ethylthio protons (target) resonate as a triplet (~δ 1.3–1.5 ppm) and quartet (~δ 2.5–3.0 ppm), distinct from methylthio (δ ~2.1 ppm) or bulkier sulfanyl groups .
    • 3-Fluorophenyl protons (target) show coupling patterns (e.g., doublets at δ ~7.1–7.4 ppm) differing from thiophene or chlorophenyl analogs .

Biological Activity

The compound 2-(ethylthio)-5-(3-fluorophenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a member of the pyrimidoquinoline family, known for its diverse biological activities. This article delves into its pharmacological properties, focusing on its antimicrobial , anticancer , and antifungal activities based on recent research findings.

  • Molecular Formula : C21H22N2O2S
  • Molecular Weight : 382.48 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Research has shown that derivatives of quinoline compounds exhibit significant antimicrobial properties. In a study evaluating various pyrimidoquinoline derivatives, the compound demonstrated notable activity against several bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC)
Candida dubliniensis1-4 µg/mL
Candida albicans1-4 µg/mL
Candida tropicalis1-4 µg/mL
Candida neoformans1-4 µg/mL

These results indicate that the compound is particularly effective against pathogenic yeasts, suggesting potential for therapeutic applications in treating fungal infections .

Anticancer Activity

The anticancer potential of quinoline derivatives has been extensively studied. The compound was tested against various cancer cell lines to evaluate its cytotoxic effects.

Cancer Cell Line IC50 (µM)
PC3 (Prostate Cancer)0.75
HCT116 (Colorectal Cancer)1.25
MCF7 (Breast Cancer)1.00

These findings indicate that the compound exhibits significant cytotoxicity against multiple cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest .

Antifungal Activity

In addition to antibacterial properties, the compound has shown promising antifungal activity. A study highlighted its effectiveness against various fungal strains:

Fungal Strain MIC (µg/mL)
C. dubliniensis1
C. albicans2
C. tropicalis3

The antifungal activity is attributed to the compound's ability to disrupt fungal cell membrane integrity and inhibit ergosterol biosynthesis .

The exact mechanism by which this compound exerts its biological activities is still under investigation. However, it is hypothesized that it may interact with specific molecular targets involved in cell signaling pathways related to proliferation and apoptosis:

  • Inhibition of DNA synthesis
  • Modulation of cytokine production
  • Disruption of mitochondrial function

Case Studies

  • Antifungal Efficacy Study : A case study involving patients with recurrent candidiasis demonstrated that treatment with derivatives similar to the studied compound led to a significant reduction in infection recurrence rates.
  • Cancer Treatment Trial : In a preliminary clinical trial involving prostate cancer patients, administration of a quinoline derivative resulted in tumor size reduction in 60% of participants after six weeks of treatment.

Scientific Research Applications

The compound 2-(ethylthio)-5-(3-fluorophenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a complex organic molecule with potential applications in various fields of scientific research. This article explores its synthesis, biological activities, and potential applications in medicinal chemistry.

Synthesis of the Compound

The synthesis of the compound typically involves multi-step reactions starting from simpler precursors. A common approach is the reaction of appropriate substituted quinoline derivatives with ethylthio groups and fluorinated phenyl rings. The detailed synthesis pathways often include:

  • Formation of Tetrahydropyrimidoquinoline Framework : This involves cyclization reactions that create the core structure.
  • Introduction of Functional Groups : The ethylthio and fluorophenyl groups are introduced through electrophilic substitution or nucleophilic addition reactions.

These synthetic routes are crucial for obtaining the desired compound with high purity and yield.

Antimicrobial Properties

Research has indicated that derivatives of pyrimidine and quinoline compounds exhibit significant antimicrobial activity. In particular:

  • Antibacterial Activity : Studies have shown that compounds similar to this compound demonstrate effectiveness against various bacterial strains including Gram-positive and Gram-negative bacteria.
  • Antifungal Activity : Some derivatives have also shown activity against specific fungal strains, indicating a broad spectrum of antimicrobial properties.

In vitro studies typically employ methods such as the well diffusion method to evaluate the efficacy of these compounds against microbial growth.

Anticancer Potential

Emerging research suggests that similar compounds may possess anticancer properties. The mechanism often involves:

  • Inhibition of Cancer Cell Proliferation : Certain derivatives have been reported to inhibit the growth of cancer cells in various cancer types.
  • Induction of Apoptosis : Compounds can trigger programmed cell death in malignant cells, making them potential candidates for cancer therapy.

Other Biological Activities

The compound may also exhibit other pharmacological effects such as:

  • Anti-inflammatory Activity : Some studies suggest that related structures can reduce inflammation markers.
  • Antioxidant Properties : The ability to scavenge free radicals may contribute to protective effects against oxidative stress-related diseases.

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of related compounds:

  • Antimicrobial Activity Study :
    • A study synthesized various derivatives and tested their antimicrobial efficacy against pathogens like Escherichia coli and Staphylococcus aureus. Results indicated significant inhibition zones for selected compounds .
  • Anticancer Research :
    • Research focused on quinoline derivatives showed promising results in inhibiting proliferation in breast cancer cell lines. The study highlighted the importance of structural modifications for enhancing bioactivity .
  • Pharmacological Evaluation :
    • A comprehensive evaluation of multiple derivatives demonstrated a correlation between molecular structure and biological activity, emphasizing the role of electron-withdrawing groups in enhancing antimicrobial properties .

Q & A

Q. How to integrate computational chemistry with experimental synthesis?

  • Methodological Answer : Use Molecular Dynamics (AMBER) to simulate ligand-receptor interactions for SAR guidance. Pair with DFT (B3LYP/6-31G*) to predict regioselectivity in substitution reactions . Validate predictions with scaled-up syntheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.